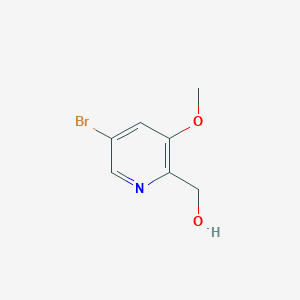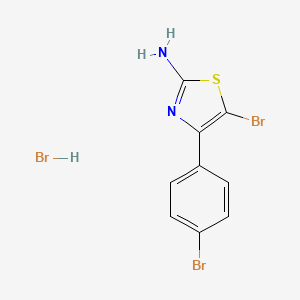
5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide
Descripción general
Descripción
5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide is a derivative of 4-(4-bromophenyl)-thiazol-2-amine . It is part of a novel series of compounds synthesized to improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
Synthesis Analysis
The synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives involves overcoming the challenges of microbial resistance. The molecular structures of the synthesized derivatives were confirmed by their physicochemical and spectral characteristics .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Physical And Chemical Properties Analysis
The physical and chemical properties of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Aplicaciones Científicas De Investigación
Electrochemical Bromofunctionalization of Alkenes
This compound has been used in the electrochemical bromofunctionalization of alkenes . The bromination of organic molecules has been extensively studied, and there is still a demand for safe and sustainable methodologies . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .
Synthesis of Bromohydrins
Bromohydrins, which are very useful building blocks in chemistry, have been prepared by reacting alkenes in bromine/water . The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
Antimicrobial Activity
A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized and evaluated for their in vitro antimicrobial activity . The results revealed that certain compounds exhibited promising antimicrobial activity that are comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) .
Anticancer Activity
The synthesized compounds were further evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . One of the compounds was found to be the most active one against the cancer cell line when compared to the rest of the compounds and comparable to the standard drug (5-fluorouracil) .
Molecular Docking Study
The molecular docking study demonstrated that certain compounds displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and showed promising ADME properties .
Synthesis of Intermediate and Target Derivatives
The compound has been used in the synthesis of intermediate and target derivatives . Initially, p-bromoacetophenone and thiourea were reacted in the presence of catalyst iodine to afford the intermediate 4-(4-bromophenyl) thiazol-2-amine .
Mecanismo De Acción
- Thiazoles are known to exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . Therefore, we can infer that the compound likely interacts with specific cellular components related to these activities.
- Thiazoles can modulate oxidative stress pathways, affecting reactive oxygen species (ROS) production and antioxidant defenses .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME)
- The compound’s absorption depends on its lipophilicity and solubility. It likely enters cells via passive diffusion. Once absorbed, it may distribute throughout tissues, including the brain, where it could exert neurotoxic effects . Enzymes in the liver may metabolize the compound, leading to bioactivation or detoxification. Elimination occurs primarily through renal excretion or biliary secretion.
Result of Action
Direcciones Futuras
The future directions for this compound could involve further exploration of its antimicrobial and anticancer properties. The increased emergence of multidrug-resistant pathogenic bacteria has called for the exploration of alternative drug therapies . In addition, with the increasing understanding of drugs’ cytotoxic mechanism of action and the discovery of specific targets, novel chemical therapeutic drugs could be designed for the treatment of cancer .
Propiedades
IUPAC Name |
5-bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2S.BrH/c10-6-3-1-5(2-4-6)7-8(11)14-9(12)13-7;/h1-4H,(H2,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEXXHKOTKYSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)N)Br)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



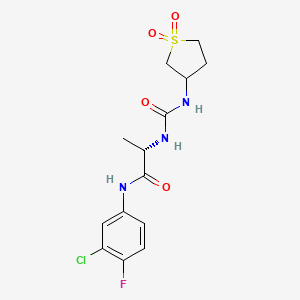
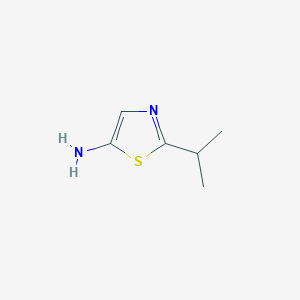



![5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519631.png)

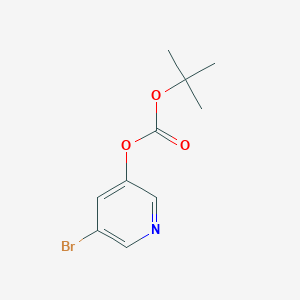
![(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1519637.png)

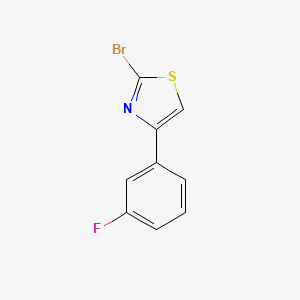

![tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1519641.png)
